(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a thioether linkage, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the thioether linkage: The protected amino acid is then reacted with 4-methylbenzyl chloride in the presence of a base like sodium hydride to form the thioether linkage.
Final deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Boc protecting group using reducing agents such as lithium aluminum hydride.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted thioethers.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The thioether linkage provides stability and can be modified to alter the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-4-((4-methylbenzyl)thio)butanoic acid: Lacks the Boc protecting group, making it more reactive.
®-2-((tert-Butoxycarbonyl)amino)-4-mercaptobutanoic acid: Contains a free thiol group instead of a thioether linkage.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid is unique due to the presence of both the Boc protecting group and the thioether linkage, which provide stability and versatility in synthetic applications. This combination of features makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGCVMBJYHYNA-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679790 |
Source
|
Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214630-13-4 |
Source
|
Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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